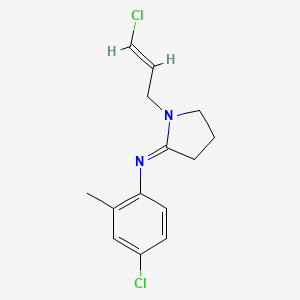
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound features a pyrrolidine ring substituted with a 4-chloro-2-methylphenyl imino group and a 3-chloro-2-propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chloro-2-Methylphenyl Imino Group: This step involves the reaction of the pyrrolidine ring with 4-chloro-2-methylbenzaldehyde in the presence of a suitable catalyst.
Addition of the 3-Chloro-2-Propenyl Group: This can be done through a substitution reaction using 3-chloro-2-propenyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
4-Chloropyrrolidine: A chloro-substituted derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chloro-2-methylphenyl imino group and the 3-chloro-2-propenyl group makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
32280-72-1 |
|---|---|
Molecular Formula |
C14H16Cl2N2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-[(E)-3-chloroprop-2-enyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C14H16Cl2N2/c1-11-10-12(16)5-6-13(11)17-14-4-2-8-18(14)9-3-7-15/h3,5-7,10H,2,4,8-9H2,1H3/b7-3+,17-14? |
InChI Key |
JFCLLYIQQNUTEN-QTGLWHKESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2C/C=C/Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















